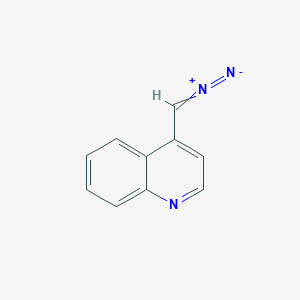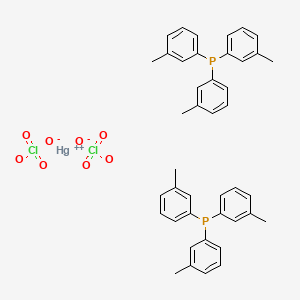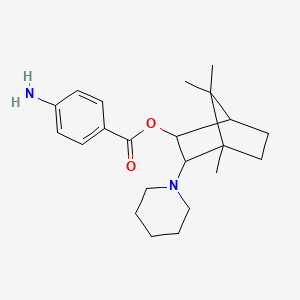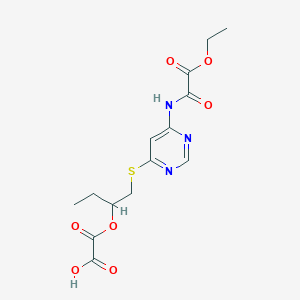![molecular formula C27H37NO3 B14437808 4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate CAS No. 79612-69-4](/img/structure/B14437808.png)
4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate is an organic compound with the chemical formula C27H37NO3 This compound is characterized by its unique structure, which includes a heptylimino group and a hexyloxybenzoate ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate typically involves a multi-step process. One common method includes the condensation of 4-formylphenyl 4-(hexyloxy)benzoate with heptylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or hydroxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.
Scientific Research Applications
4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is investigated for its liquid crystalline properties, which are useful in the development of advanced materials.
Mechanism of Action
The mechanism of action of 4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, affecting various biochemical pathways. The ester linkage also plays a role in its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(Heptylimino)methyl]phenyl 4-(methoxy)benzoate
- 4-[(E)-(Heptylimino)methyl]phenyl 4-(ethoxy)benzoate
- 4-[(E)-(Heptylimino)methyl]phenyl 4-(butoxy)benzoate
Uniqueness
4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its hexyloxy group, in particular, contributes to its liquid crystalline behavior, making it valuable in materials science .
Properties
CAS No. |
79612-69-4 |
|---|---|
Molecular Formula |
C27H37NO3 |
Molecular Weight |
423.6 g/mol |
IUPAC Name |
[4-(heptyliminomethyl)phenyl] 4-hexoxybenzoate |
InChI |
InChI=1S/C27H37NO3/c1-3-5-7-9-10-20-28-22-23-12-16-26(17-13-23)31-27(29)24-14-18-25(19-15-24)30-21-11-8-6-4-2/h12-19,22H,3-11,20-21H2,1-2H3 |
InChI Key |
AJMNHEYDUOZSBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN=CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Bromophenyl)methyl]-1-ethylaziridin-1-ium chloride](/img/structure/B14437727.png)



![Ethanone, 1-[2-hydroxy-6-(methoxymethoxy)phenyl]-](/img/structure/B14437740.png)
![3-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437747.png)


![[3-(Acetyloxy)-2-oxo-2H-pyran-6-yl]methylene diacetate](/img/structure/B14437763.png)



![N-[1,2-Bis(4-methoxyphenyl)butyl]-N'-butylthiourea](/img/structure/B14437816.png)

